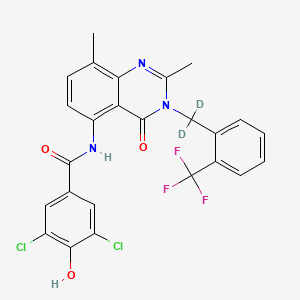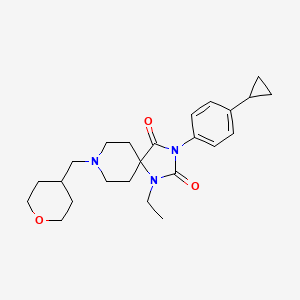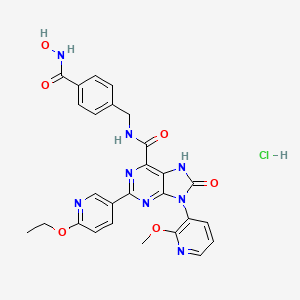
sBADA
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
sBADA is synthesized through a series of chemical reactions involving the sulfonation of BODIPY-FL 3-amino-D-alanine. The process typically involves the following steps:
Fluorination: The addition of fluorine atoms to enhance fluorescent properties.
Amino Acid Modification: The incorporation of D-alanine to facilitate bacterial labeling
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis under controlled conditions to ensure high purity and yield. The process includes:
Analyse Chemischer Reaktionen
Types of Reactions
sBADA undergoes various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form sulfonate derivatives.
Reduction: Reaction with reducing agents to modify the fluorescent properties.
Substitution: Replacement of functional groups to alter chemical behavior
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Major Products
The major products formed from these reactions include various sulfonated and fluorinated derivatives of this compound, each with unique fluorescent properties .
Wissenschaftliche Forschungsanwendungen
sBADA has a wide range of applications in scientific research, including:
Chemistry: Used as a fluorescent probe for studying chemical reactions and molecular interactions.
Biology: Labels peptidoglycans in bacterial cell walls, aiding in the study of bacterial growth and morphology.
Medicine: Potential use in diagnostic imaging and tracking bacterial infections.
Industry: Employed in the development of fluorescent dyes and probes for various industrial applications
Wirkmechanismus
sBADA exerts its effects by binding to peptidoglycans in bacterial cell walls. The sulfonated BODIPY-FL moiety provides fluorescent properties, allowing for visualization under specific wavelengths (excitation at 490 nm and emission at 510 nm). The molecular targets include bacterial cell wall components, and the pathways involved are related to bacterial cell wall synthesis and maintenance .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
BODIPY-FL 3-amino-D-alanine: The non-sulfonated form of sBADA.
Fluorescein: Another fluorescent dye used for similar applications.
Rhodamine: A fluorescent dye with different spectral properties
Uniqueness
This compound is unique due to its increased hydrophilicity and thermostability compared to its non-sulfonated counterparts. This makes it more suitable for labeling peptidoglycans in live bacteria and provides enhanced fluorescent properties .
Eigenschaften
Molekularformel |
C17H21BF2N4O6S |
|---|---|
Molekulargewicht |
458.2 g/mol |
IUPAC-Name |
(2R)-2-amino-3-[3-(2,2-difluoro-10,12-dimethyl-5-sulfo-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl)propanoylamino]propanoic acid |
InChI |
InChI=1S/C17H21BF2N4O6S/c1-9-5-10(2)23-14(9)6-11-7-15(31(28,29)30)13(24(11)18(23,19)20)3-4-16(25)22-8-12(21)17(26)27/h5-7,12H,3-4,8,21H2,1-2H3,(H,22,25)(H,26,27)(H,28,29,30)/t12-/m1/s1 |
InChI-Schlüssel |
OLMGTLBVHKBMSH-GFCCVEGCSA-N |
Isomerische SMILES |
[B-]1(N2C(=CC(=C2C=C3[N+]1=C(C(=C3)S(=O)(=O)O)CCC(=O)NC[C@H](C(=O)O)N)C)C)(F)F |
Kanonische SMILES |
[B-]1(N2C(=CC(=C2C=C3[N+]1=C(C(=C3)S(=O)(=O)O)CCC(=O)NCC(C(=O)O)N)C)C)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


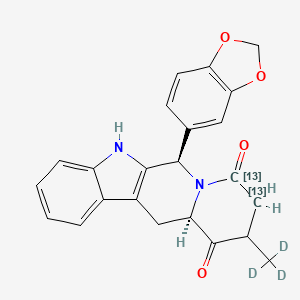
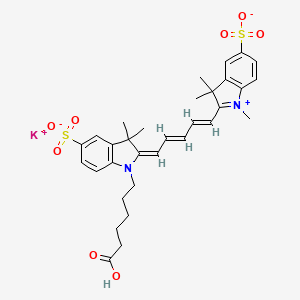
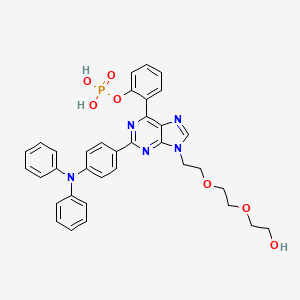
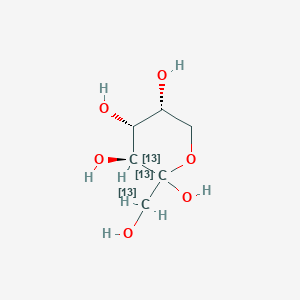
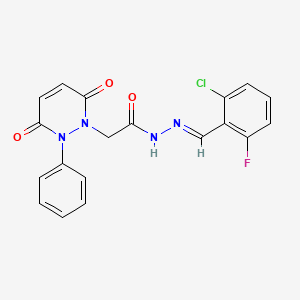
![S-[2-[3-[[(2R)-4-[[[(2R,3R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (E)-2-methylbut-2-enethioate](/img/structure/B12377233.png)
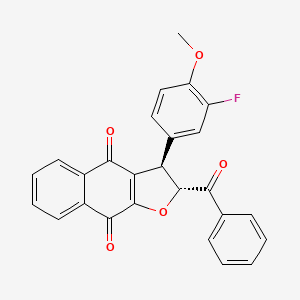

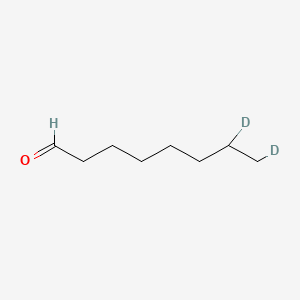
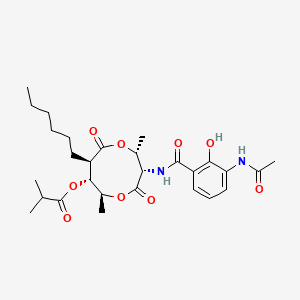
![rel-2-[4-[(2S)-2-[[(2S)-2-(3-Chlorophenyl)-2-hydroxyethyl]amino]propyl]phenoxy]acetic acid](/img/structure/B12377262.png)
